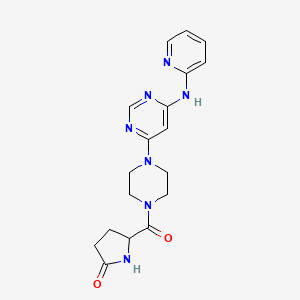

5-(4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carbonyl)pyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carbonyl)pyrrolidin-2-one is a chemical compound that has shown potential in scientific research applications. It is a piperazine derivative that has been synthesized using various methods.

Wissenschaftliche Forschungsanwendungen

Metabolism in Chronic Myelogenous Leukemia Patients

The compound has been studied for its metabolism in chronic myelogenous leukemia (CML) patients, specifically focusing on identifying metabolites of Flumatinib (a related compound) in CML patients. This research aimed to determine the main metabolic pathways of Flumatinib in humans after oral administration, revealing insights into its metabolism through processes such as N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis (Gong, Chen, Deng, & Zhong, 2010).

Synthesis and Pharmacological Properties

A series of 4-piperazinopyrimidines with antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties have been synthesized, highlighting the compound's potential for developing new pharmacological agents (Mattioda, Obelianne, Gauthier, Loiseau, Millischer, Donadieu, & Mestre, 1975).

Antimicrobial Activity

Studies on new Pyridothienopyrimidines and Pyridothienotriazines, including similar compounds, have shown promising antimicrobial activities, suggesting potential applications in combating microbial infections (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Metabolism, Excretion, and Pharmacokinetics

Research on the disposition of a related dipeptidyl peptidase IV inhibitor in rats, dogs, and humans provided insights into the compound's metabolism, excretion, and pharmacokinetics, offering valuable information for drug development processes (Sharma, Sun, Piotrowski, Ryder, Doran, Dai, & Prakash, 2012).

Wirkmechanismus

Target of Action

The primary target of this compound is Nur77 , a member of the nuclear receptor family of intracellular transcription factors . Nur77 plays a crucial role in the regulation of several biological processes, including inflammation, apoptosis, and tumorigenesis .

Mode of Action

The compound interacts with Nur77, modulating its activity . It binds to Nur77 with excellent affinity, superior to other known compounds . This interaction induces changes in Nur77’s function, leading to its mitochondrial targeting and the initiation of apoptosis .

Biochemical Pathways

The compound’s interaction with Nur77 affects the apoptosis pathway . Apoptosis, or programmed cell death, is a crucial process in maintaining cellular homeostasis and preventing the proliferation of damaged cells. By inducing Nur77-dependent apoptosis, the compound can effectively eliminate cancer cells .

Result of Action

The compound’s action results in the induction of apoptosis in cancer cells . It has shown good potency against different liver cancer cell lines and other types of cancer cell lines, exhibiting lower toxicity than the positive compound celastrol . In vivo, it has demonstrated good safety and anti-hepatocellular carcinoma (HCC) activity .

Eigenschaften

IUPAC Name |

5-[4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazine-1-carbonyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N7O2/c26-17-5-4-13(22-17)18(27)25-9-7-24(8-10-25)16-11-15(20-12-21-16)23-14-3-1-2-6-19-14/h1-3,6,11-13H,4-5,7-10H2,(H,22,26)(H,19,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYJLQVAMHNHMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)N2CCN(CC2)C3=NC=NC(=C3)NC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2926092.png)

![1-(4-methoxyphenethyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2926093.png)

![2-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2926096.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-chlorobenzene-1-sulfonamide](/img/structure/B2926099.png)

![Methyl 2-[2-(hydroxyimino)cyclohexyl]acetate](/img/structure/B2926103.png)

![Methyl{[1-(2,2,2-trifluoroethyl)pyrazol-5-yl]methyl}amine](/img/structure/B2926104.png)

![2,5-dichloro-N-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2926111.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2926112.png)